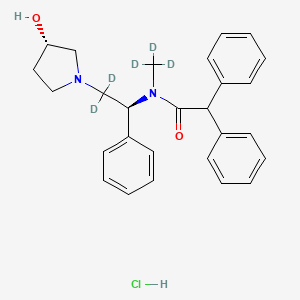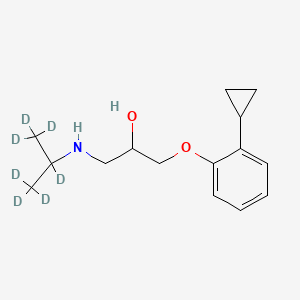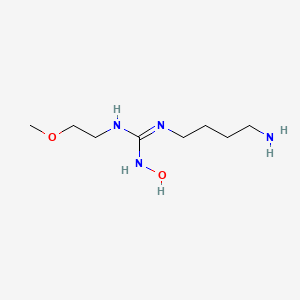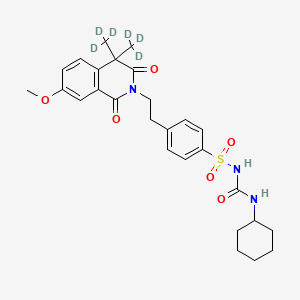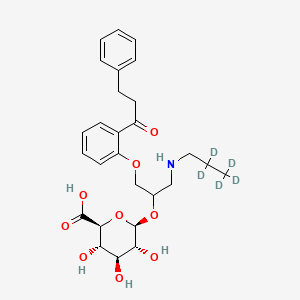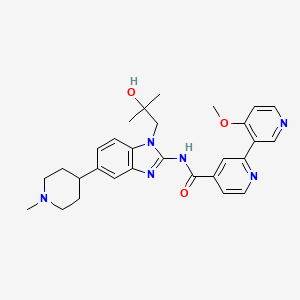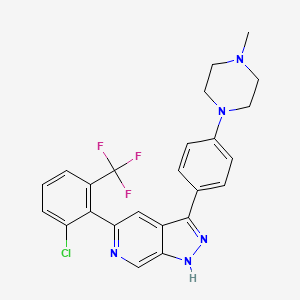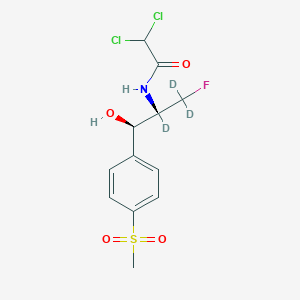
ent-Florfenicol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C12H11D3Cl2FNO4S, and it has a molecular weight of 361.23 . This compound is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium during the synthesis process .
Industrial Production Methods: Industrial production of this compound is typically carried out by specialized chemical manufacturers who have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, Florfenicol. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated metabolites, while reduction reactions may produce deuterated alcohols .
科学的研究の応用
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of Florfenicol.
Biology: Employed in research on bacterial resistance mechanisms and the effects of antibiotics on microbial populations.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the quality control and validation of veterinary pharmaceuticals
作用機序
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds. This action results in the inhibition of bacterial growth and replication . The molecular targets and pathways involved include the ribosomal machinery and associated protein synthesis pathways .
類似化合物との比較
Florfenicol: The non-deuterated parent compound, widely used as a veterinary antibiotic.
Florfenicol Amine-d3: A deuterium-labeled metabolite of Florfenicol.
Thiamphenicol: A related antibiotic with a similar mechanism of action.
Chloramphenicol: Another antibiotic in the same class, but with different pharmacokinetic properties.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for research .
特性
分子式 |
C12H14Cl2FNO4S |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D |
InChIキー |
AYIRNRDRBQJXIF-SFUNZEOWSA-N |
異性体SMILES |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


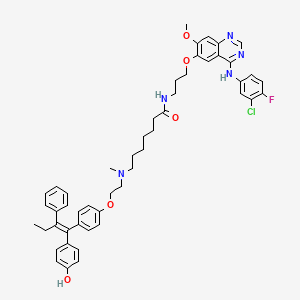
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
